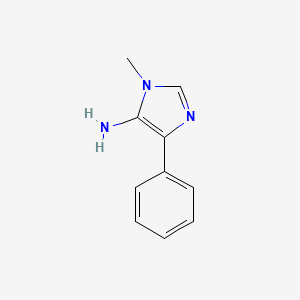

1-methyl-4-phenyl-1H-imidazol-5-amine

描述

1-Methyl-4-phenyl-1H-imidazol-5-amine (CAS: 1039984-25-2) is an imidazole derivative characterized by a methyl group at position 1, a phenyl group at position 4, and an amine at position 3. This compound is part of a broader class of imidazole-based molecules, which are widely studied for their pharmaceutical and agrochemical applications due to their versatile heterocyclic structure .

属性

IUPAC Name |

3-methyl-5-phenylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-12-9(10(13)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFPFAWRSKVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization Step: Formation of 2-Acetamidoimidazole Intermediate

The initial cyclization involves the reaction of α-bromoacetophenone with acetylguanidine or protected guanidine derivatives to form 2-acetamidoimidazole intermediates.

-

- α-Bromoacetophenone and acetylguanidine in dimethylformamide (DMF)

- Temperature control between 15–30 °C to manage exothermic reaction

- Slow, dose-controlled addition of α-bromoacetophenone to acetylguanidine to prevent side reactions

-

- Initial attempts with guanidine hydrochloride resulted in low yields (4–5%) and significant by-products, such as 2,6-diphenyl-1H-imidazo[1,2-a]imidazole.

- Replacing guanidine with acetylguanidine improved yields to approximately 50% under optimized conditions.

- Reducing solvent volume and controlling addition rates enhanced conversion and minimized by-product formation.

-

- Reaction scaled to 100 g quantities with yields around 59–60%.

- External cooling maintained temperature to avoid runaway reactions.

- Product isolated by filtration due to poor solubility in DMF, avoiding chromatography.

| Entry | α-Bromoacetophenone (mol) | Acetylguanidine (mol) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 10 | 0.5 | 1.0 | 15–25 | 7.5 | 60.0 |

| 11 | 1.0 | 2.0 | 15–30 | 8.5 | 59.3 |

Table 1: Cyclization reaction yields at scale (adapted from).

Hydrolysis Step: Conversion to 2-Aminoimidazole

The 2-acetamidoimidazole intermediate undergoes hydrolysis to yield 2-aminoimidazole, the direct precursor to the target compound.

-

- Hydrolysis with 6 M hydrochloric acid at 80 °C for 3 hours

- Post-reaction pH adjustment to alkaline conditions (pH 13) using sodium hydroxide

- Extraction with ethyl acetate to isolate the product

-

- High yield of approximately 96% reported on 100 g scale

- Product characterized by melting point, mass spectrometry, and NMR confirming structure

| Step | Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Hydrolysis | 6 M HCl, 80 °C, 3 h | 96 | Efficient conversion, high purity |

Table 2: Hydrolysis step summary (adapted from).

Methylation Step: N-1 Methylation to Form Target Compound

The final step involves methylation at the N-1 position of the imidazole ring using methyl iodide.

-

- Sodium hydride (NaH) as base, 60% dispersion in mineral oil

- Methyl iodide (iodomethane) as methylating agent, optimized at 1.25 equivalents

- Reaction temperature maintained below 0 °C (typically –10 °C)

- Stirring in DMF solvent to ensure solubility and reaction efficiency

- Workup includes aqueous sodium hydroxide and extraction with ethyl acetate

-

- Sodium hydride was superior to potassium carbonate and sodium hydroxide in promoting methylation.

- Excess methyl iodide beyond 1.25 equivalents led to by-product formation and safety concerns.

- Recrystallization from ethanol afforded product with good purity.

| Base Used | Methyl Iodide Equiv. | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Sodium hydride | 1.25 | –10 | >45 | Optimal base and methyl iodide amount |

| Potassium carbonate | 1.25 | –10 | Lower | Less efficient |

Table 3: Methylation reaction optimization (adapted from).

Alternative and Supporting Methods

-

- Recent methods have employed microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines to synthesize 2-aminoimidazoles efficiently.

- Solid natural clay-supported microwave protocols have been developed to improve reaction rates and yields.

Deprotonation and Alkylation Routes:

- N-1 alkylation of 4-phenyl-imidazoles can be achieved by deprotonation with sodium hydride followed by alkylation with methyl iodide.

- Protection-deprotection strategies are used to selectively alkylate different positions on the imidazole ring, enhancing synthetic flexibility.

One-Step Synthesis of 4-Phenylimidazole:

- A patent discloses a one-step synthesis of 4-phenylimidazole via nucleophilic substitution of α-brominated methyl phenyl ketone with formamidine acetate in ethylene glycol at 50–60 °C.

- This method provides a potential precursor route to the imidazole core, which can be further functionalized.

Summary of Key Findings and Recommendations

| Step | Key Reagents | Conditions Summary | Yield Range (%) | Notes |

|---|---|---|---|---|

| Cyclization | α-Bromoacetophenone, acetylguanidine, DMF | 15–30 °C, slow addition, 7–9 h | 50–60 | Controlled addition critical to reduce by-products |

| Hydrolysis | 6 M HCl, 80 °C | 3 h, pH adjustment post-reaction | ~96 | High yield, straightforward workup |

| Methylation | Sodium hydride, methyl iodide, DMF | –10 °C, 4 h, careful base and reagent ratio | >45 | Sodium hydride preferred; excess methyl iodide avoided |

化学反应分析

Types of Reactions

1-methyl-4-phenyl-1H-imidazol-5-amine can undergo a variety of chemical reactions including:

Oxidation: The amine group can be oxidized to form corresponding imine or nitroso derivatives.

Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

科学研究应用

The compound has been investigated for its antibacterial and antifungal properties. Recent studies have shown promising results in inhibiting the growth of various bacterial strains, including resistant strains.

Antibacterial Activity

A review highlighted that derivatives of imidazole, including 1-methyl-4-phenyl-1H-imidazol-5-amine, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

Therapeutic Applications

The diverse applications of this compound in therapeutic contexts include:

Antimicrobial Agents

The compound has been explored as a potential lead compound for developing new antibiotics due to its ability to overcome bacterial resistance mechanisms.

Anticancer Research

Research indicates that imidazole derivatives can induce apoptosis in cancer cells. Studies have shown that modifications to the imidazole ring can enhance cytotoxic effects against various cancer cell lines.

Case Studies

Several studies illustrate the applications of this compound:

Case Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. evaluated a series of nitroimidazole hybrids for their antibacterial properties. The results indicated that compounds similar to this compound displayed inhibition zones significantly larger than those of standard antibiotics against resistant strains .

Case Study 2: Cancer Cell Apoptosis

In another investigation, the effects of imidazole derivatives on cancer cell lines were assessed. The findings suggested that certain modifications to the imidazole structure led to increased apoptosis rates in breast cancer cells .

作用机制

The mechanism of action of 1-methyl-4-phenyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

| Compound Name | Substituents (Positions) | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1-Methyl-4-phenyl-1H-imidazol-5-amine | 1-Me, 4-Ph, 5-NH2 | 1039984-25-2 | ~215.26* | Baseline for comparison |

| 1-Allyl-4-(2-fluorophenyl)-2-Me-1H-imidazol-5-amine | 1-Allyl, 4-(2-F-Ph), 2-Me, 5-NH2 | 1269530-75-7 | 259.31 | Fluorine enhances electronegativity |

| 1-Methyl-4-nitro-1H-imidazol-5-amine | 1-Me, 4-NO2, 5-NH2 | 4531-54-8 | 142.12 | Nitro group increases reactivity |

| 5-(4-Bromophenyl)-1-Me-1H-imidazol-2-amine | 1-Me, 2-NH2, 5-(4-Br-Ph) | 787586-84-9 | 278.13 | Bromine adds steric bulk |

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | 2-NH2, 5-(4-F-Ph) | 152121-30-7 | 331.34 | Fluorophenyl improves lipophilicity |

*Calculated based on formula C10H11N3.

Key Observations:

- Electron-Withdrawing Groups : The nitro-substituted analog (CAS: 4531-54-8) exhibits higher reactivity due to the electron-withdrawing nitro group, making it less stable but more reactive in electrophilic substitutions compared to the phenyl-containing target compound .

- Halogen Effects : Bromine (CAS: 787586-84-9) and fluorine (CAS: 1269530-75-7) substituents enhance electronegativity and metabolic stability. Fluorine’s small size allows better membrane permeability, while bromine increases molecular weight and steric hindrance .

生物活性

1-Methyl-4-phenyl-1H-imidazol-5-amine, a compound belonging to the imidazole family, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an imidazole ring with a methyl group and a phenyl group attached. This unique configuration contributes to its biological activity and interaction with various molecular targets.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Helicobacter pylori, which is known for causing gastric ulcers. The compound's mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death .

Anticancer Properties

The compound has also shown promise in cancer research. Studies have identified it as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor immune evasion. By inhibiting IDO, this compound may enhance anti-tumor immunity and improve the efficacy of existing cancer therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- IDO Inhibition : The compound binds to the active site of IDO, blocking substrate access and preventing the conversion of tryptophan into kynurenine, thus modulating immune responses .

- Antimicrobial Mechanism : It may interfere with the synthesis of essential biomolecules in bacteria, leading to impaired growth and survival .

Research Findings

Recent studies have provided insights into the compound's efficacy and safety profile:

Case Studies

- Case Study on Anticancer Activity : A study published in Nature reported that this compound significantly enhanced the anti-tumor effects when combined with PD-L1 inhibitors in mouse models, suggesting its potential as an adjunct therapy in cancer treatment .

- Clinical Application for Antimicrobial Resistance : Another investigation highlighted its role in overcoming resistance mechanisms in H. pylori, showing effectiveness against metronidazole-resistant strains, which are increasingly problematic in clinical settings .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-4-phenyl-1H-imidazol-5-amine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of precursor imidazoles or substitution reactions. For example, nitro-substituted analogs (e.g., 1-methyl-4-nitro-1H-imidazol-5-amine) are synthesized via nitration of the imidazole core, followed by reduction to the amine. Key parameters include temperature (e.g., 60–80°C for nitration), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd/C for hydrogenation). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : and NMR confirm hydrogen/carbon environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 174.1 for CHN).

- Infrared (IR) : Identifies functional groups (e.g., N-H stretching at ~3300 cm).

- X-ray Crystallography : Resolves 3D structure if single crystals are obtainable .

Q. How can researchers address discrepancies in reported spectral data for imidazole derivatives?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., compare NMR shifts with computational predictions via DFT). For crystallographic inconsistencies, refine structures using software like SHELXL to resolve ambiguities in bond lengths/angles. Referencing databases like Cambridge Structural Database (CSD) ensures alignment with known imidazole geometries .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes). Solvent effects are incorporated via PCM models .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer : Systematically modify substituents (e.g., phenyl ring halogenation, methyl group replacement) and evaluate effects via:

- In vitro assays : Measure IC against target proteins (e.g., kinases, GPCRs).

- Pharmacokinetic profiling : Assess solubility (logP via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models).

- Crystallographic analysis : Resolve ligand-protein complexes to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. What experimental approaches resolve contradictions in reported biological activities of imidazole analogs?

- Methodological Answer :

- Dose-response studies : Confirm activity thresholds across multiple cell lines (e.g., cancer vs. normal cells).

- Off-target screening : Use panels like Eurofins Cerep’s SafetyScreen44 to rule out nonspecific effects.

- Meta-analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay conditions) .

Q. How can researchers leverage high-throughput crystallography to study derivatives of this compound?

- Methodological Answer : Utilize pipelines integrating SHELXC/D/E for rapid phase determination. Co-crystallize derivatives with target proteins (e.g., cytochrome P450) in 96-well plates. Optimize crystallization conditions via robotic screening (e.g., PEG/Ion screens). Data collection at synchrotron facilities (e.g., 0.98 Å resolution) enables detailed electron density mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。